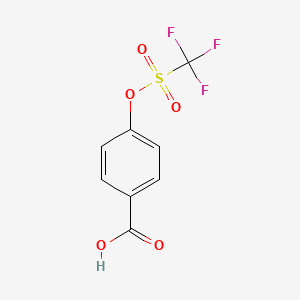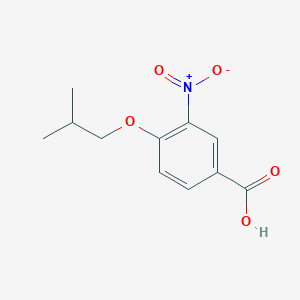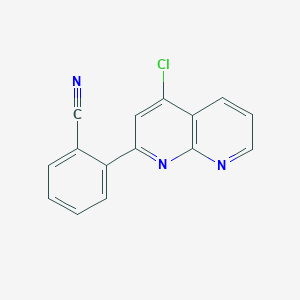
2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile is a heterocyclic compound that contains a naphthyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the chloro and benzonitrile groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a multicomponent reaction involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide.
Coupling with Benzonitrile: The final step involves coupling the chloro-substituted naphthyridine with benzonitrile under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Cyclization Reactions: The naphthyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Materials Science: It is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in coordination chemistry and as a building block for the synthesis of complex molecular architectures.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The chloro and benzonitrile groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,8-naphthyridine: Lacks the benzonitrile group, resulting in different reactivity and applications.
4-Chloro-1,8-naphthyridine: Similar core structure but different substitution pattern, affecting its chemical properties.
2-(4-Methyl-1,8-naphthyridin-2-yl)benzonitrile: Contains a methyl group instead of a chloro group, leading to variations in reactivity and biological activity.
Properties
Molecular Formula |
C15H8ClN3 |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
2-(4-chloro-1,8-naphthyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H8ClN3/c16-13-8-14(11-5-2-1-4-10(11)9-17)19-15-12(13)6-3-7-18-15/h1-8H |
InChI Key |
IHVLIAZTRYFGPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NC3=C(C=CC=N3)C(=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
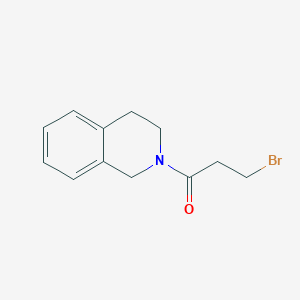
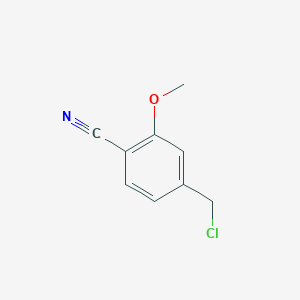
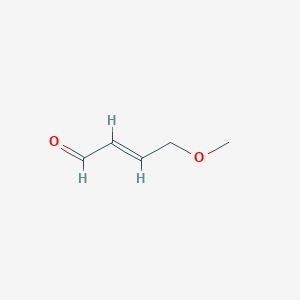

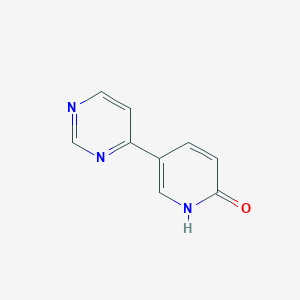
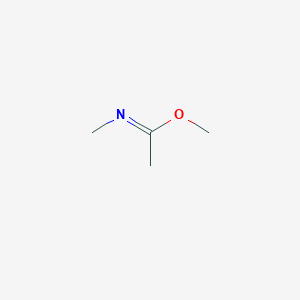
![2-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B8656761.png)
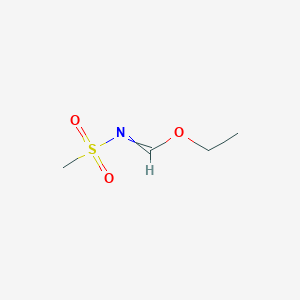
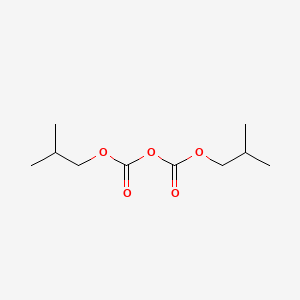
![(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol](/img/structure/B8656798.png)
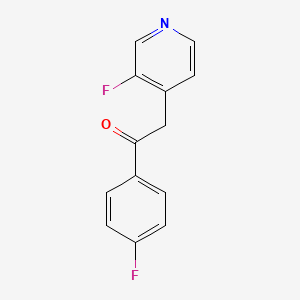
![1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate](/img/structure/B8656808.png)
